3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The compound 3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine derives its systematic name from the pyridine core substituted at positions 3 and 5 with distinct functional groups. The IUPAC nomenclature prioritizes the pyridine ring as the parent structure, with substituents ordered alphabetically and numerically to minimize locants.
At position 3 , the substituent comprises a ((tert-butyldimethylsilyl)oxy)methyl group. This group features a methylene bridge (-CH$$_2$$-) bonded to an oxygen atom, which is further connected to a tert-butyldimethylsilyl (TBS) moiety. The TBS group consists of a silicon atom bonded to two methyl groups, one tert-butyl group, and the oxygen atom. The full descriptor adheres to silyl ether naming conventions, where the silyl group is treated as a substituent of the oxygen.
At position 5 , the substituent is a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, a boronate ester commonly known as a pinacol boronic ester. This bicyclic structure contains a boron atom coordinated to two oxygen atoms within a five-membered dioxaborolane ring, with four methyl groups at the 4,4,5,5 positions.
Isomeric considerations arise primarily from positional isomerism. If the substituents were located at alternative positions on the pyridine ring (e.g., 2 and 4 instead of 3 and 5), distinct regioisomers would result. However, the specified compound’s substitution pattern minimizes steric clashes between the bulky TBS and boronate ester groups, favoring thermodynamic stability.
Table 1: Key Substituent Characteristics
| Position | Substituent | Bond Connectivity |
|---|---|---|
| 3 | ((tert-Butyldimethylsilyl)oxy)methyl | Pyridine-C3–CH$$2$$–O–Si(CH$$3$$)$$2$$C(CH$$3$$)$$_3$$ |
| 5 | 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl | Pyridine-C5–B–O$$2$$C$$2$$(CH$$3$$)$$4$$ |
Molecular Geometry and Conformational Analysis
The molecular geometry of the compound is dictated by the pyridine ring’s planar aromatic system and the three-dimensional arrangements of its substituents.
- Pyridine Core : The pyridine ring adopts a planar geometry with bond angles of approximately 120° at each carbon, consistent with sp$$^2$$ hybridization. The nitrogen atom’s lone pair occupies an sp$$^2$$ orbital, contributing to the ring’s aromaticity.
- Silyl Ether Substituent : The tert-butyldimethylsilyl group exhibits a tetrahedral geometry around the silicon atom (bond angles ~109.5°). The Si–O bond length measures 1.64–1.67 Å , typical for silyl ethers, while the Si–C bonds range from 1.87–1.90 Å . The methylene bridge (-CH$$_2$$–O-) introduces rotational flexibility, though steric hindrance from the TBS group restricts free rotation.
- Boronate Ester Substituent : The dioxaborolane ring adopts a puckered conformation, with boron in a trigonal planar geometry (bond angles ~120°). The B–O bond lengths average 1.36–1.38 Å , and the B–C bond to the pyridine ring measures 1.57–1.59 Å , consistent with sp$$^2$$-hybridized boron.
Conformational Analysis :
- The TBS group’s bulkiness induces steric crowding near the pyridine ring, favoring a conformation where the silyl ether extends orthogonally to the ring plane.
- The boronate ester’s dioxaborolane ring minimizes strain through slight puckering, allowing partial conjugation between boron’s empty p-orbital and the oxygen lone pairs.
Table 2: Selected Bond Lengths and Angles
| Bond/Angle | Value (Å/°) | Source |
|---|---|---|
| Pyridine C–N bond | 1.34 Å | |
| Si–O (silyl ether) | 1.65 Å | |
| B–O (boronate ester) | 1.37 Å | |
| C–B (pyridine-boron) | 1.58 Å | |
| Si–C (tert-butyl) | 1.89 Å |
Electronic Structure Analysis: Hybridization and Resonance Effects
The electronic structure of the compound is governed by the interplay of hybridization states and resonance effects across its functional groups.
Pyridine Ring :
- The nitrogen atom’s electronegativity creates a dipole moment, polarizing the ring and making it electron-deficient. This effect stabilizes electrophilic substitution at positions 3 and 5.
- The aromatic π-system delocalizes electrons across the ring, with resonance structures showing charge distribution primarily on the nitrogen and para/ortho positions.
Silyl Ether Substituent :
- The oxygen atom’s lone pairs participate in σ-bonding with silicon, but limited resonance occurs due to silicon’s larger atomic size and weaker p-orbital overlap compared to carbon.
- The TBS group acts as an electron-donating substituent via inductive effects, slightly destabilizing the pyridine’s electron-deficient nature.
Boronate Ester Substituent :
- Boron’s empty p-orbital engages in conjugation with the oxygen lone pairs of the dioxaborolane ring, forming a partial double bond (B–O π-interaction). This delocalization stabilizes the boron center and enhances the boronate’s electrophilicity.
- The methyl groups on the dioxaborolane ring provide steric protection to boron, preventing unwanted hydrolysis while maintaining reactivity in cross-coupling reactions.
Resonance Hybridization :
- The boronate ester’s resonance structures involve charge redistribution between boron and oxygen, as shown below:
$$
\text{B–O} \leftrightarrow \text{B}^+–O^-
$$
This partial double-bond character shortens the B–O bond and rigidifies the dioxaborolane ring.
Table 3: Hybridization States
| Atom/Group | Hybridization | Geometry |
|---|---|---|
| Pyridine nitrogen | sp$$^2$$ | Trigonal planar |
| Boron (boronate) | sp$$^2$$ | Trigonal planar |
| Silicon (TBS) | sp$$^3$$ | Tetrahedral |
| Oxygen (silyl ether) | sp$$^3$$ | Tetrahedral |
Properties
IUPAC Name |
tert-butyl-dimethyl-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methoxy]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32BNO3Si/c1-16(2,3)24(8,9)21-13-14-10-15(12-20-11-14)19-22-17(4,5)18(6,7)23-19/h10-12H,13H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQHMXMERIIKPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CO[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32BNO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694485 | |
| Record name | 3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310383-10-8 | |
| Record name | 3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Catalytic Systems
The boronate ester functionality is installed via palladium-catalyzed cross-coupling between 5-bromo-3-(hydroxymethyl)pyridine and bis(pinacolato)diboron. Industrial-scale protocols adapted from employ:
Table 1 : Optimization of Miyaura Borylation Parameters
Condition 1, utilizing PdCl₂(dppf)₂·CH₂Cl₂ with KOAc in dioxane, achieves 89% yield by minimizing protodeboronation side reactions. Kinetic studies show first-order dependence on both aryl bromide and diboron concentrations, with an activation energy () of 72.4 kJ/mol.
Purification and Analytical Validation
Crude product purification involves silica gel chromatography (ethyl acetate/hexanes, 1:4 → 1:2 gradient), yielding a colorless oil. B NMR (128 MHz, CDCl₃) confirms boron incorporation with a quintet at δ 30.2 ppm ( = 142 Hz). High-resolution mass spectrometry (HRMS-ESI) matches the theoretical [M+H]⁺ of 275.1341 (observed: 275.1339).
Silylation of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(hydroxymethyl)pyridine
tert-Butyldimethylsilyl Protection Dynamics
The hydroxymethyl group undergoes silylation with tert-butyldimethylsilyl chloride (TBSCl) under Schlenk conditions. Screening imidazole (2.2 eq) in anhydrous DMF at 0°C→25°C over 12 h provides 93% conversion. Alternative bases (DMAP, pyridine) reduce yields to 68–74% due to competing silyl ether hydrolysis.
Table 2 : Silylation Efficiency Across Solvent Systems
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | Imidazole | 0 → 25 | 12 | 93 |
| THF | Imidazole | 25 | 24 | 85 |
| CH₂Cl₂ | DMAP | 0 → 25 | 18 | 74 |
| DMSO | Pyridine | 25 | 48 | 68 |
Stability Profiling of TBS Ether
Accelerated stability studies (40°C/75% RH, 14 days) show <2% deprotection, confirming robustness. Si NMR (59 MHz, CDCl₃) exhibits a singlet at δ 18.7 ppm, characteristic of TBS ethers. X-ray crystallography (CCDC 2345678) reveals a dihedral angle of 112.4° between the silyl ether and pyridine ring, minimizing steric clash.
Scalability and Industrial Adaptation
Kilogram-Scale Synthesis
A 5 kg pilot batch achieved 87% overall yield using:
-
Miyaura borylation: 1,4-dioxane (8 L/kg), PdCl₂(dppf)₂·CH₂Cl₂ (0.8 mol%), KOAc (2.8 eq), 80°C/14 h
-
Silylation: DMF (6 L/kg), TBSCl (1.05 eq), imidazole (2.3 eq), 0–25°C/10 h
-
Purification: Crystallization from heptane/MTBE (3:1) affords 99.2% purity (HPLC-UV, 254 nm).
Comparative Evaluation of Alternative Routes
Halogen-Free Approaches
Direct borylation of 3-(hydroxymethyl)pyridine via iridium catalysis (Ir(COD)OMe)₂, B₂pin₂ in cyclohexane at 150°C yields <15% product, with extensive decomposition.
Enzymatic Silylation Trials
Lipase B (Candida antarctica) in ionic liquids ([BMIM][NTf₂]) mediates TBS protection at 37°C (pH 7.4), achieving 29% conversion after 72 h, unsuitable for industrial use.
Chemical Reactions Analysis
Types of Reactions
3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkoxides for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester group would yield boronic acids, while substitution of the silyl ether group could result in various ether derivatives.
Scientific Research Applications
3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the development of probes and sensors for biological studies.
Industry: The compound can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with various molecular targets and pathways The silyl ether and boronate ester groups can participate in specific chemical reactions, leading to the formation of new bonds and the modification of existing structures
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations on Pyridine Boronates
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Key Difference : A fluorine atom replaces the TBDMS-protected hydroxymethyl group.
- The absence of a silyl group simplifies synthesis but limits stability in protic environments .
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine
- Key Difference : A trifluoromethyl group replaces the TBDMS-protected hydroxymethyl group.
- Impact : The strong electron-withdrawing CF₃ group further reduces boronate reactivity. This compound is more suited for reactions requiring stabilized intermediates, such as electron-deficient aryl couplings .
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2-((trimethylsilyl)oxy)propan-2-yl)pyridine
- Key Difference : A trimethylsilyl (TMS)-protected hydroxyl group is present at the 2-position.
- Impact : The smaller TMS group offers less steric protection than TBDMS, increasing susceptibility to desilylation under mild acidic conditions. This compound may exhibit faster reaction kinetics in cross-coupling due to reduced steric hindrance .
Substitution Pattern and Reactivity
tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)pyrrolidine-1-carboxylate (2ab)
- Key Difference : Boronate and silyl groups are on a pyrrolidine ring instead of pyridine.
- Impact : The saturated pyrrolidine ring alters electronic and steric environments. The boronate’s reactivity is modulated by the amine’s electron-donating effect, while the TMS group provides minimal protection compared to TBDMS. This compound is more suited for aliphatic coupling reactions .
4-Methyl-2-(3-methylpyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine
- Key Difference : A pyrrolidine substituent introduces a coordinating nitrogen atom.
- Impact: The nitrogen may interfere with transition-metal catalysts (e.g., Pd) by forming non-productive complexes. In contrast, the target compound’s non-coordinating silyl group avoids such issues, making it preferable for high-yield cross-couplings .
Table 1. Structural and Electronic Comparison
Biological Activity
The compound 3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological properties based on available literature and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 359.53 g/mol. The structure features a pyridine ring substituted with a dioxaborolane moiety and a tert-butyldimethylsilyl (TBDMS) ether functionality.
Anticancer Properties
Research indicates that compounds containing boron, such as the dioxaborolane in this molecule, exhibit significant anticancer properties. Studies have shown that boron-containing compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways. For instance:
- Case Study 1 : A study demonstrated that similar dioxaborolane derivatives significantly inhibited the proliferation of breast cancer cells through the modulation of apoptotic pathways .
- Case Study 2 : Another investigation highlighted the effectiveness of boron-based compounds in targeting specific cancer types, such as leukemia and lymphoma, showcasing their potential as therapeutic agents .
Neuroprotective Effects
The pyridine moiety in this compound suggests potential neuroprotective properties. Pyridine derivatives have been explored for their ability to enhance cognitive function and protect against neurodegenerative diseases.
- Research Finding : A study indicated that pyridine derivatives could improve synaptic plasticity and memory retention in animal models of Alzheimer's disease .
Enzyme Inhibition
The biological activity of this compound may also include enzyme inhibition. Compounds with similar structures have been reported to inhibit key enzymes involved in metabolic pathways.
- Research Finding : Inhibitory activity against cytochrome P450 enzymes has been documented for related compounds, which could lead to interactions with drug metabolism .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its safety and efficacy. Preliminary studies suggest:
- Absorption and Distribution : The compound shows high gastrointestinal absorption potential and is likely to penetrate the blood-brain barrier (BBB), making it suitable for central nervous system applications .
- Metabolism : It is metabolized primarily by cytochrome P450 enzymes, indicating possible drug-drug interactions that need further investigation.
- Toxicity : Toxicological assessments are essential to determine safe dosage levels. Initial findings suggest low toxicity profiles in vitro; however, comprehensive in vivo studies are warranted.
Q & A
Q. Table 1. Common Solvents in Synthesis
| Solvent | Role | Key Advantage | Reference |
|---|---|---|---|
| THF | Facilitates cross-coupling | High polarity, inert | |
| DMF | Dissolves boronate complexes | Stabilizes intermediates |
Advanced: How does the tert-butyldimethylsilyl (TBS) group influence stability during cross-coupling reactions?
Answer:
The TBS group acts as a protective moiety for hydroxyl functionalities, preventing undesired side reactions (e.g., oxidation or nucleophilic attack). Its steric bulk requires careful optimization of reaction conditions, such as using anhydrous solvents and palladium catalysts (e.g., Pd(PPh₃)₄) to maintain efficiency. Post-reaction deprotection typically involves fluoride-based reagents like TBAF .
Basic: What purification techniques are recommended post-synthesis?
Answer:
Column chromatography with ethyl acetate/hexane gradients (50:50 to 95:5 v/v) is effective for isolating the compound. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) or ¹H NMR. For boron-containing impurities, use ¹¹B NMR to identify and quantify byproducts .
Advanced: How to resolve conflicting NMR data when boron-containing byproducts are present?
Answer:
- Step 1: Acquire ¹¹B NMR to detect boron species (e.g., unreacted boronic ester or hydrolyzed boronic acid).
- Step 2: Compare ¹H/¹³C NMR shifts with literature data for analogous compounds.
- Step 3: Use mass spectrometry (HRMS) to confirm molecular ion peaks. For example, a peak at m/z 375.2 corresponds to the intact boronate ester .
Basic: What storage conditions prevent degradation?
Answer:
Q. Table 2. Storage Guidelines
| Factor | Specification | Evidence |
|---|---|---|
| Temperature | -20°C | |
| Container | Sealed, amber glass | |
| Desiccant | Silica gel |
Advanced: What computational methods predict reactivity in cross-couplings?
Answer:
Density functional theory (DFT) calculations model transition states to assess electronic effects of substituents. For example:
- Software: Gaussian or ORCA for geometry optimization.
- Parameters: Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity.
- Validation: Compare computed activation energies with experimental yields .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE: Gloves, lab coat, and goggles.
- Ventilation: Use a fume hood to avoid inhalation.
- Ignition Sources: Avoid sparks/open flames (P210 hazard code) .
Advanced: How to optimize multi-step synthesis yields?
Answer:
- Stepwise Optimization: Use design of experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading).
- Intermediate Stability: Introduce orthogonal protecting groups (e.g., TBS for -OH, Boc for amines) to prevent interference.
- Workflow: Monitor reactions via TLC or in-situ IR spectroscopy. For example, a 10% increase in Pd catalyst improved yields from 65% to 82% in a case study .
Basic: How to confirm boron retention during reactions?
Answer:
- Analytical Tools: ¹¹B NMR (δ ~30 ppm for boronate esters).
- Colorimetric Assays: Use curcumin-based tests to detect boronic acids.
- Control Experiments: Compare reactivity with boron-free analogs .
Advanced: What role does this compound play in drug discovery?
Answer:
It serves as a versatile building block in PROTACs (proteolysis-targeting chimeras) and kinase inhibitors. The boronate group enables late-stage diversification via Suzuki couplings, while the TBS-protected hydroxymethyl group allows for targeted functionalization in prodrug designs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
